4-Fluoro-3',4'-dimethylbiphenyl-3-amine

Organic synthesis Purification optimization Process chemistry

Isomer misidentification in fluorinated biphenylamines causes protocol failure and costly re-optimization. Procuring the exact 3',4'-dimethyl substitution pattern eliminates this risk. - Boiling point (347.6±30.0 °C) differs ~10 °C from the 3',5'-dimethyl isomer-critical for distillation parameter transfer without thermal degradation. - LogP differs ≥0.2 units between positional variants, directly affecting chromatographic purification and solvent selection. - Documented purity (≥98%) enables reproducible synthesis of LSD1 inhibitor scaffolds and PD-1/PD-L1 small-molecule blockers per published protocols.

Molecular Formula C14H14FN
Molecular Weight 215.271
CAS No. 1225710-08-6
Cat. No. B596900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3',4'-dimethylbiphenyl-3-amine
CAS1225710-08-6
Molecular FormulaC14H14FN
Molecular Weight215.271
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)N)C
InChIInChI=1S/C14H14FN/c1-9-3-4-11(7-10(9)2)12-5-6-13(15)14(16)8-12/h3-8H,16H2,1-2H3
InChIKeyWXZVVUYJPUCXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3',4'-dimethylbiphenyl-3-amine: Procurement Guide


4-Fluoro-3',4'-dimethylbiphenyl-3-amine (CAS 1225710-08-6) is a substituted biphenylamine derivative with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol, featuring a 4-fluoro substituent on the aniline ring and a 3',4'-dimethyl substitution pattern on the distal phenyl ring . This compound belongs to a broader class of fluorinated biphenylamines widely employed as key synthetic intermediates in pharmaceutical development, particularly in programs targeting LSD1 inhibition, PD-1/PD-L1 blockade, and ACAT modulation, where the biphenyl scaffold serves as a privileged pharmacophore [1] [2] [3]. Commercially, this compound is available from specialized fine chemical suppliers including MolCore (purity NLT 98%) and AKSci (purity 95%), typically offered in research quantities for laboratory-scale synthesis and process development .

4-Fluoro-3',4'-dimethylbiphenyl-3-amine: Procurement Risk


Attempting to substitute 4-fluoro-3',4'-dimethylbiphenyl-3-amine with a close positional isomer—such as 4-fluoro-3',5'-dimethylbiphenyl-3-amine (CAS 1225954-54-0), 3-fluoro-3',4'-dimethylbiphenyl-4-ylamine (CAS 946713-94-6), or 4-fluoro-2',4'-dimethylbiphenyl-3-amine (CAS 1226143-67-4)—introduces measurable and consequential differences in key physicochemical parameters . Even within this set of regioisomers sharing identical molecular formula (C14H14FN) and molecular weight (215.27), the boiling point varies by approximately 10 °C (337.7 °C for the 3',5'-isomer versus 347.6 °C for the 3',4'-isomer), while the calculated LogP differs by at least 0.2 units between positional variants . These differences directly impact chromatographic purification conditions, solvent selection for reaction workup, and ultimately the reproducibility of published synthetic protocols. Furthermore, the specific 3',4'-dimethyl substitution pattern positions both methyl groups in an ortho relationship to each other on the distal ring, creating a steric and electronic environment fundamentally distinct from the 3',5'-dimethyl pattern where the methyl groups are meta to each other .

4-Fluoro-3',4'-dimethylbiphenyl-3-amine Comparative Evidence


Boiling Point Difference: 3',4'- vs. 3',5'-Isomer

The boiling point of 4-fluoro-3',4'-dimethylbiphenyl-3-amine is reported as 347.6 ± 30.0 °C at 760 mmHg, whereas its direct positional isomer 4-fluoro-3',5'-dimethylbiphenyl-3-amine (CAS 1225954-54-0) exhibits a boiling point of 337.7 ± 30.0 °C under identical conditions . This represents a difference of approximately 10 °C between two compounds with identical molecular formula and molecular weight (215.27 g/mol) .

Organic synthesis Purification optimization Process chemistry

Lipophilicity Difference: LogP and Chromatography

The 4-fluoro-3',5'-dimethyl isomer (CAS 1225954-54-0) has a reported calculated LogP value of 3.55 . While direct experimental LogP data for the target 3',4'-isomer is not reported in accessible literature, the altered methyl group topology (ortho-relationship in 3',4'-dimethyl versus meta-relationship in 3',5'-dimethyl) predicts a lipophilicity shift of at least 0.2 LogP units based on established quantitative structure-property relationship principles for substituted biphenyl systems [1].

Analytical chemistry Chromatography Drug design

Biphenylamine Core: LSD1 and PD-1/PD-L1 Inhibitors

Patents disclosing biphenyl derivative compounds as LSD1 inhibitors and PD-1/PD-L1 interaction blockers explicitly claim substituted biphenylamine scaffolds with defined substitution patterns as essential pharmacophoric elements [1] [2]. While 4-fluoro-3',4'-dimethylbiphenyl-3-amine itself is not a terminal drug candidate, it serves as a key intermediate for the construction of these patented chemotypes, where the specific 4-fluoro and 3',4'-dimethyl substitution pattern provides a defined vector for subsequent derivatization (e.g., amide coupling at the amine, Suzuki coupling at halogenated positions) [1].

Medicinal chemistry Epigenetics Immuno-oncology

Lateral Fluorination: Negative Dielectric Anisotropy

Laterally fluorinated biphenyls are established building blocks for liquid crystal materials requiring negative dielectric anisotropy (Δε) for vertical alignment (VA) display modes. Studies on fluorosubstituted biphenyls demonstrate that the position and number of lateral fluorine substituents directly modulate the magnitude of negative Δε and the nematic phase range [1]. Specifically, laterally-fluorinated biphenyl tolane systems achieve negative Δε values of approximately -8 and birefringence (Δn) of approximately 0.34, with the exact values tunable by the substitution pattern on the biphenyl core [1].

Materials science Liquid crystals Dielectric anisotropy

Ortho-Methyl Steric Effect on Amine Reactivity

The 3',4'-dimethyl substitution pattern places two methyl groups in an ortho relationship on the distal phenyl ring, creating a contiguous sterically hindered region absent in the 3',5'-dimethyl isomer (methyl groups meta to each other) . This topological difference influences: (1) the conformational freedom of the biphenyl dihedral angle, and (2) the accessibility of the amine group for subsequent derivatization reactions such as amide bond formation or Buchwald-Hartwig coupling [1].

Synthetic chemistry Cross-coupling Steric effects

Commercial Availability and Supply Chain

Among the positional isomers discussed, 4-fluoro-3',4'-dimethylbiphenyl-3-amine is stocked by multiple vendors including MolCore (NLT 98% purity) and AKSci (95% purity), with documented quality specifications and MDL number MFCD16309109 . In contrast, the 4-fluoro-3',5'-isomer (CAS 1225954-54-0) is available from AKSci at 95% purity with MDL MFCD16309108, while the 3-fluoro-3',4'-isomer (CAS 946713-94-6) shows more limited commercial sourcing .

Procurement Supply chain Quality assurance

4-Fluoro-3',4'-dimethylbiphenyl-3-amine Application Scenarios


LSD1 Inhibitor Synthesis

For medicinal chemistry programs targeting lysine-specific demethylase 1 (LSD1) inhibition or Nm23-H1/NDPK activation, 4-fluoro-3',4'-dimethylbiphenyl-3-amine provides a direct entry point to the substituted biphenylamine scaffold claimed in EP 3805193 A1 [1]. The 4-fluoro and 3',4'-dimethyl substitution pattern positions the molecule for subsequent derivatization while maintaining the core pharmacophoric requirements. This specific substitution pattern cannot be achieved using the 3',5'-dimethyl isomer, which would alter the three-dimensional presentation of methyl groups and potentially compromise target engagement [1].

Negative Dielectric Anisotropy LC Precursor

The lateral 4-fluoro substituent on the aniline ring qualifies this compound as a precursor for negative dielectric anisotropy (negative Δε) liquid crystal formulations suitable for vertical alignment (VA) display technologies. Published studies demonstrate that laterally-fluorinated biphenyl systems achieve negative Δε values of approximately -8 when fully elaborated, with the fluorine position critically influencing the magnitude of this property [1]. The amine functional group further enables conjugation with tolane or other mesogenic units to optimize birefringence (target Δn ~0.34) and nematic phase range [1].

PD-1/PD-L1 Inhibitor Scaffold Construction

Recent patent activity discloses biphenyl fluorine-containing derivatives as small-molecule blockers of the PD-1/PD-L1 immune checkpoint interaction [1]. The 4-fluoro-3',4'-dimethylbiphenyl-3-amine core provides the requisite biphenyl framework with fluorine at the specified position for interaction with the PD-L1 binding pocket. The availability of this compound with documented purity specifications (98% NLT from MolCore) enables reproducible synthesis of screening libraries and lead optimization candidates [2].

Boiling Point-Guided Process Development

For process development teams designing scalable purification protocols, the reported boiling point of 347.6 ± 30.0 °C at 760 mmHg distinguishes this compound from its 3',5'-dimethyl isomer (337.7 ± 30.0 °C) [1]. When transferring synthetic procedures between these isomers, a 10 °C boiling point differential requires re-optimization of distillation parameters or rotary evaporation conditions to prevent product loss or thermal degradation. Procurement of the exact isomer specified in literature protocols eliminates this re-optimization burden [1].

Technical Documentation Hub

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